(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid
Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is a synthetic compound commonly used in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used for the temporary protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and large reactors to handle the increased volume of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to reveal the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and polypeptides, which are essential in the study of proteins and enzyme functions.
Scientific Research Applications
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is extensively used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .
Properties
IUPAC Name |
(2S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJEVDXSXCTFY-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562432-09-0 | |
Record name | (2S)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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